1H-Pyrazole-4-carbothioamide

HIV-1 reverse transcriptase RNase H inhibition antiviral drug discovery

Select 1H-Pyrazole-4-carbothioamide for applications where the C4 carbothioamide group is structurally irreplaceable. This scaffold provides a unique S-donor coordination site essential for HIV-1 RT RNase H/RDDP dual inhibition with retained potency against NNRTI-resistant strains, S,O-bidentate metal complexation (Fe, Ni, Cu, Co, Cr complexes), and irreversible covalent targeting of catalytic cysteine residues (BTK IC50 <100 nM). The thiocarbonyl drives antibacterial activity comparable to gentamicin and cytotoxicity against HCT-116, MCF-7, and HepG-2 tumor lines. Not substitutable with pyrazole-4-carboxylates or carboxamides.

Molecular Formula C4H5N3S
Molecular Weight 127.17
CAS No. 1017781-31-5
Cat. No. B2770953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-4-carbothioamide
CAS1017781-31-5
Molecular FormulaC4H5N3S
Molecular Weight127.17
Structural Identifiers
SMILESC1=C(C=NN1)C(=S)N
InChIInChI=1S/C4H5N3S/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7)
InChIKeyDWCBNBCZIUCDGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-4-carbothioamide (CAS 1017781-31-5): Baseline Chemical Identity and Commercial Availability


1H-Pyrazole-4-carbothioamide (CAS 1017781-31-5, molecular formula C4H5N3S, molecular weight 127.17) is an unsubstituted heterocyclic building block belonging to the pyrazole family, characterized by a thiocarbonyl (carbothioamide) group at the C4 position of the pyrazole ring . This scaffold serves as the core pharmacophore for a broad class of biologically active derivatives and as a versatile ligand precursor for transition metal coordination complexes [1]. The compound is commercially available from reagent suppliers at 96% purity for research use .

Why 1H-Pyrazole-4-carbothioamide Cannot Be Replaced by Other Pyrazole Analogs in Critical Research Applications


Generic substitution of 1H-pyrazole-4-carbothioamide with other pyrazole derivatives is not feasible when the C4 carbothioamide functionality is structurally required for target engagement. The carbothioamide group at position 4 provides a unique sulfur-based metal coordination site that differs fundamentally from carboxylate, carboxamide, or nitrile analogs at the same position [1]. In biological systems, this thiocarbonyl moiety enables dual inhibition of HIV-1 reverse transcriptase-associated RNase H and RDDP functions—a mechanistic profile not shared by pyrazole-4-carboxamides or pyrazole-4-carboxylates [2]. For coordination chemistry applications, the S-donor character of the carbothioamide group confers distinct metal-binding stoichiometries and stability constants compared to O-donor or N-donor pyrazole analogs, directly impacting complex geometry and downstream catalytic or biological performance [1].

Quantitative Evidence for 1H-Pyrazole-4-carbothioamide Selection: Comparative Data vs. Closest Analogs


Dual HIV-1 RT RNase H and RDDP Inhibition: Derivative A15 vs. NNRTI-Resistant Mutants

The 3,5-diamino-N-aryl-1H-pyrazole-4-carbothioamide derivative A15, built upon the core 1H-pyrazole-4-carbothioamide scaffold, exhibits dual inhibition of HIV-1 RT-associated RNase H and RDDP activities in the low micromolar range. Critically, A15 retains potency against three non-nucleoside RT inhibitor (NNRTI)-resistant enzymes, a feature distinguishing it from approved NNRTIs. Site-directed mutagenesis showed that the V108A substitution reduced A15 IC50 values by 12.6-fold for RNase H and 4.7-fold for RDDP, while the A502F substitution increased RNase H IC50 by 9.0-fold without affecting RDDP inhibition, confirming a dual-site binding mode not achievable with standard pyrazole carboxamides [1].

HIV-1 reverse transcriptase RNase H inhibition antiviral drug discovery

Antibacterial Activity: Pyrazole-4-carbothioamide Derivative HL5 vs. Gentamicin

Among five 5-hydroxy-4-(N-substituted carbothioamide) pyrazole derivatives (HL1–HL5) synthesized from the pyrazole-4-carbothioamide scaffold, ligand HL5 exhibited the greatest antibacterial activity, comparable to the clinical antibiotic gentamicin against multiple bacterial species [1].

antimicrobial antibiotic discovery pyrazole metal complexes

Anticancer Activity of Cu(II)-HL5 Complex vs. Imatinib and Cisplatin Across Three Tumor Cell Lines

The Cu(II) complex [Cu2(L5)3(OAc)] derived from a 5-hydroxy-4-(N-substituted carbothioamide) pyrazole ligand demonstrated significant anticancer activity against three human tumor cell lines, with IC50 values compared directly to the clinical anticancer agents imatinib and cisplatin as positive controls [1].

anticancer metallodrug discovery cytotoxicity screening

Ligand Protonation Constant and Metal Complex Stability: Pyrazole-4-carbothioamide Derivative HL vs. Alternative Chelators

The pyrazole-4-carbothioamide derivative HL (3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-4-carbothioamide) was characterized as a monobasic bidentate chelating agent with a protonation constant of 5.04. Stepwise stability constants were calculated for its Co(II), Cu(II), Cr(III), and Fe(III) complexes [1]. The ligand coordinates through the hydroxo and thiol groups (except Cr(III), which binds via enolized carbonyl oxygen as a monobasic monodentate ligand).

coordination chemistry stability constants chelating agents

Synthetic Versatility and Yield Advantage in Pyrazole-4-carbothioamide Preparation

A rapid, single-step synthetic protocol for pyrazole-4-carbothioamides achieves excellent yields of 97–99%, providing a practical advantage for generating diverse derivative libraries from the core scaffold [1]. This synthetic accessibility supports efficient SAR exploration in drug discovery programs.

synthetic methodology building block medicinal chemistry

BTK Kinase Inhibition: Substituted Pyrazole-4-carbothioamide IC50 <100 nM in HTRF Assay

A highly substituted 1H-pyrazole-4-carbothioamide derivative (1-(1-acryloylpiperidin-3-yl)-5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbothioamide) demonstrated potent inhibition of Bruton‘s tyrosine kinase (BTK) with an IC50 value of <100 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay [1]. This activity stems from the compound’s design as a covalent inhibitor targeting both wild-type FGFRs and gatekeeper mutants, a mechanism facilitated by the reactive thiocarbonyl group at C4.

BTK inhibitor kinase drug discovery covalent inhibitor

Validated Application Scenarios for 1H-Pyrazole-4-carbothioamide in Research and Industrial Procurement


Medicinal Chemistry: HIV-1 Dual RNase H/RDDP Inhibitor Lead Optimization

Procure 1H-pyrazole-4-carbothioamide as the core building block for synthesizing 3,5-diamino-N-aryl derivatives targeting HIV-1 reverse transcriptase. Derivatives such as A15 exhibit low-micromolar dual inhibition of RNase H and RDDP activities while retaining potency against NNRTI-resistant viral strains—a differentiation from approved NNRTIs that lose efficacy against these mutants. Use this scaffold to explore SAR around the C3, C5, and N-aryl positions for improved antiviral candidates [1].

Coordination Chemistry: Synthesis of S,O-Bidentate Metal Complexes for Catalysis and Bioinorganic Applications

Employ 1H-pyrazole-4-carbothioamide and its derivatives as ligands for transition metal complexation. The carbothioamide group provides a unique S,O-bidentate coordination mode (via CS and OH groups) that is structurally inaccessible with pyrazole-4-carboxylates or pyrazole-4-carboxamides. This enables preparation of Fe(III), Ni(II), Cu(II), Co(II), and Cr(III) complexes with defined geometries (high-spin octahedral Fe(III), diamagnetic square-planar Ni(II), binuclear Cu(II)) and quantifiable stability constants (protonation constant = 5.04 for representative HL derivative). Applications include homogeneous catalysis, molecular magnetism, and metallodrug development [2][3].

Antimicrobial and Anticancer Drug Discovery: Derivatization for Activity Screening

Use the pyrazole-4-carbothioamide scaffold to generate 5-hydroxy-4-(N-substituted carbothioamide) derivatives for antimicrobial and anticancer screening. Ligand HL5 exhibits antibacterial activity comparable to gentamicin against Gram-positive and Gram-negative pathogens. The corresponding Cu(II) complex [Cu2(L5)3(OAc)] demonstrates significant cytotoxicity against HCT-116, MCF-7, and HepG-2 tumor cell lines, with IC50 values comparable to imatinib and cisplatin. The carbothioamide functionality is essential for this dual antimicrobial/anticancer profile, as it enables both S,O-coordination to Cu(II) and direct interaction with bacterial targets [3].

Chemical Biology and Covalent Probe Development: Thiocarbonyl as Reactive Warhead

Leverage the electrophilic thiocarbonyl group of the 1H-pyrazole-4-carbothioamide core as a covalent warhead for targeted protein inhibition. As demonstrated with a highly substituted derivative achieving BTK IC50 <100 nM in HTRF assays, the carbothioamide moiety can engage catalytic cysteine residues irreversibly. This covalent inhibition mechanism is not available to pyrazole-4-carboxamides and enables the design of irreversible inhibitors for kinases (e.g., BTK, FGFR) and other cysteine-dependent enzymes [4]. The scaffold also supports development of activity-based probes for chemical proteomics applications.

Technical Documentation Hub

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